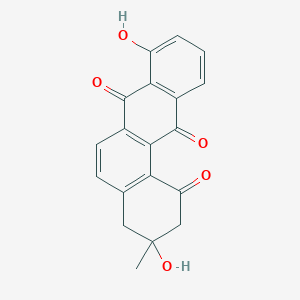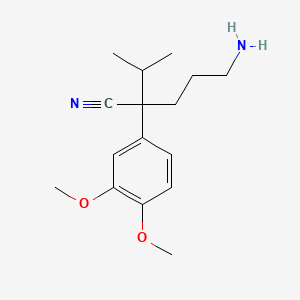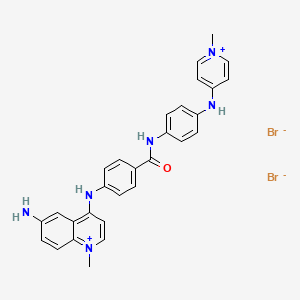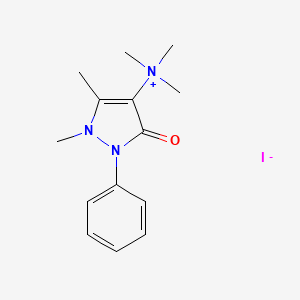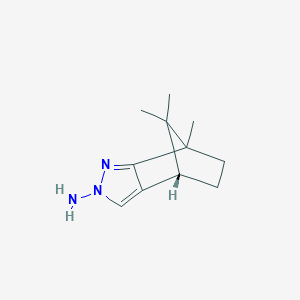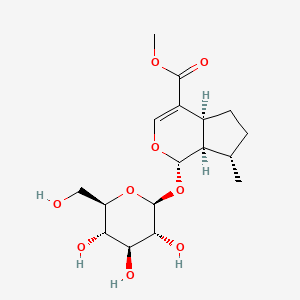
Deoxyloganin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-deoxyloganin is an alpha,beta-unsaturated carboxylic ester, a methyl ester and a beta-D-glucoside. It derives from a loganin.
Wissenschaftliche Forschungsanwendungen
Enzymatic Processes and Catalysis
In the study of Lonicera japonica cell cultures, researchers identified the activity of 7-deoxyloganin 7-hydroxylase . This enzyme catalyzes the conversion of 7-deoxyloganin into loganin, a process dependent on NADPH and molecular oxygen. The reaction was mediated by cytochrome P450, and the enzyme showed specificity for 7-deoxyloganin (Katano, Yamamoto, Iio, & Inoue, 2001).
Synthesis and Chemical Applications
A significant advancement in chemical synthesis involved the formal synthesis of (-)-7-deoxyloganin . Researchers utilized N-heterocyclic carbene catalyzed rearrangement of α,β-unsaturated enol esters to achieve the synthesis, demonstrating the compound's potential in further pharmacological applications (Candish & Lupton, 2011).
Role in Indole Alkaloid Biosynthesis
A study focused on Catharanthus roseus revealed that CYP72A1 is involved in the biosynthesis of indole alkaloids. The enzyme's function in converting loganin into secologanin was identified, providing insights into the early reactions in the pathway to indole alkaloids (Irmler et al., 2000).
Biomedical Research and Therapeutic Development
Although not directly related to deoxyloganin, related research on deoxypodophyllotoxin (DPT) , which shares structural similarities with lignan podophyllotoxin, has shown its potential as an antitumor and anti-inflammatory agent. The research suggests the need for establishing alternative resources for compounds like DPT, which can be used in the synthesis of cytostatic drugs in cancer therapy (Khaled, Jiang, & Zhang, 2013).
Eigenschaften
CAS-Nummer |
26660-57-1 |
|---|---|
Molekularformel |
C17H26O9 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O9/c1-7-3-4-8-9(15(22)23-2)6-24-16(11(7)8)26-17-14(21)13(20)12(19)10(5-18)25-17/h6-8,10-14,16-21H,3-5H2,1-2H3/t7-,8+,10+,11+,12+,13-,14+,16-,17-/m0/s1 |
InChI-Schlüssel |
KMHXLGLJTQHEIM-OUEWTLASSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
7-deoxyloganin loganin loganoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



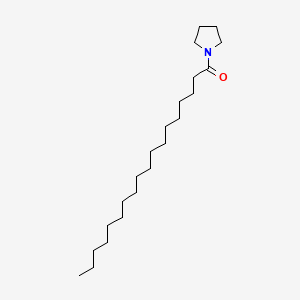
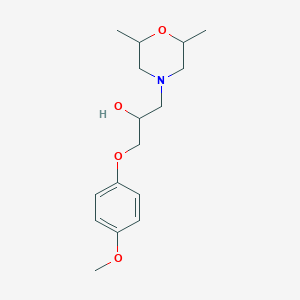
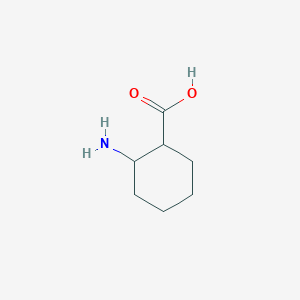
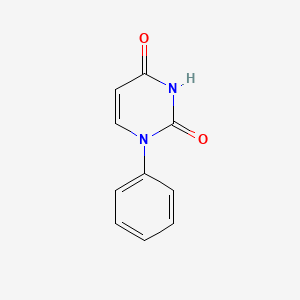
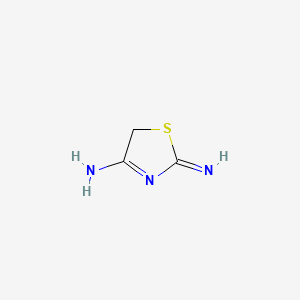
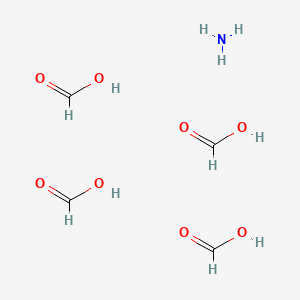
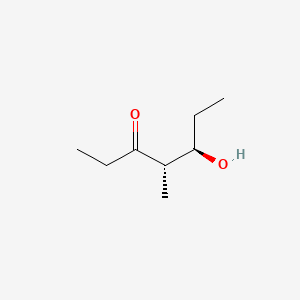
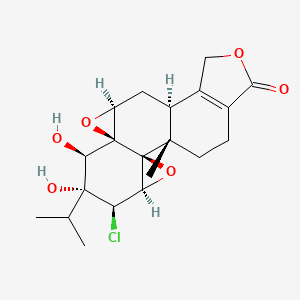
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)
